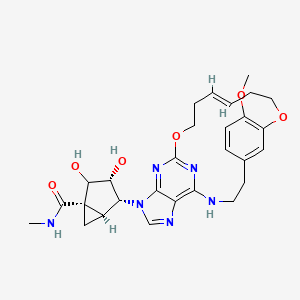
A3AR agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of A3AR agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
化学反应分析
A3AR agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
科学研究应用
A3AR agonist 1 has a wide range of scientific research applications:
作用机制
A3AR agonist 1 exerts its effects by binding to the A3 adenosine receptor, a G protein-coupled receptor. This binding promotes the recruitment of β-arrestin2 and activates various signaling pathways, including the Wnt and NF-κB pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. The activation of A3 adenosine receptor by this compound leads to anti-inflammatory and anti-proliferative effects, making it a potential therapeutic agent for various diseases .
相似化合物的比较
A3AR agonist 1 is unique in its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include piclidenoson and namodenoson, which are also A3 adenosine receptor agonists with high affinity and selectivity. These compounds share similar mechanisms of action and therapeutic potential but may differ in their pharmacokinetic properties and clinical applications .
Similar Compounds
- Piclidenoson
- Namodenoson
- N6-methyladenosine
- N6-isopentenyl adenosine
属性
分子式 |
C28H34N6O6 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC 名称 |
(1S,3R,4R,5S)-2,3-dihydroxy-4-[(13E)-8-methoxy-10,17-dioxa-2,19,21,23,25-pentazatetracyclo[16.6.1.15,9.020,24]hexacosa-1(24),5(26),6,8,13,18(25),19,22-octaen-21-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C28H34N6O6/c1-29-26(37)28-14-17(28)21(22(35)23(28)36)34-15-31-20-24-30-10-9-16-7-8-18(38-2)19(13-16)39-11-5-3-4-6-12-40-27(32-24)33-25(20)34/h3-4,7-8,13,15,17,21-23,35-36H,5-6,9-12,14H2,1-2H3,(H,29,37)(H,30,32,33)/b4-3+/t17-,21-,22-,23?,28+/m1/s1 |
InChI 键 |
MGLLAHBKYZAOQB-DVMJSXJNSA-N |
手性 SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC/C=C/CCOC(=N5)N=C43 |
规范 SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCCC=CCCOC(=N5)N=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


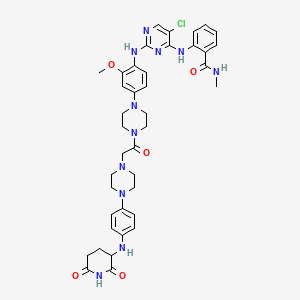
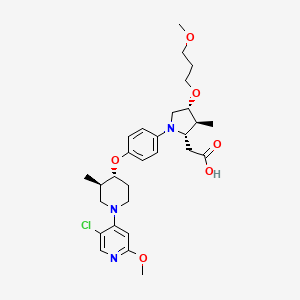
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

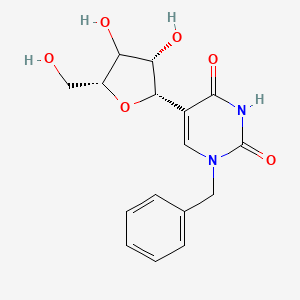



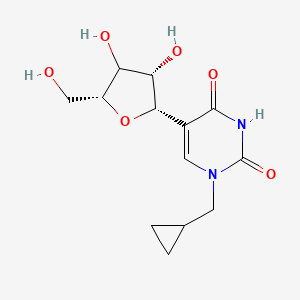

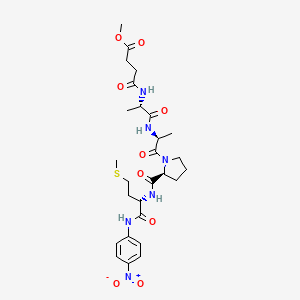
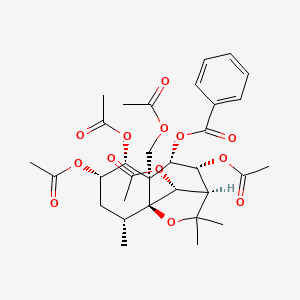
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
